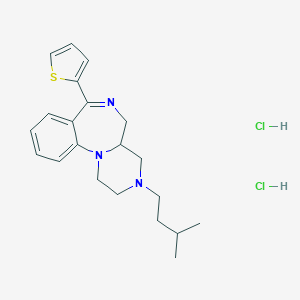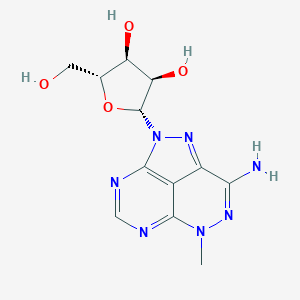
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene (abbreviated as AMH-1) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a polycyclic aromatic compound that contains a ribofuranosyl moiety and six nitrogen atoms in its structure.
Mécanisme D'action
The exact mechanism of action of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. Studies have shown that 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and can also inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and other forms of damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene is its potential therapeutic applications, particularly in the treatment of cancer and viral infections. However, there are also several limitations to using 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene in lab experiments. One limitation is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene. One area of research is the development of more efficient synthesis methods for 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene, which could make it more accessible for use in lab experiments and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene and its potential therapeutic applications. Finally, there is a need for more studies on the potential side effects of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene, particularly in terms of its long-term effects on the body.
Méthodes De Synthèse
The synthesis of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene involves several steps, including the synthesis of the ribofuranosyl moiety, the synthesis of the acenaphthylene ring system, and the coupling of the two components. The ribofuranosyl moiety is synthesized from ribose, which is converted into a protected ribonucleoside intermediate. The acenaphthylene ring system is synthesized through a series of reactions involving amines and aldehydes. The final step involves coupling the ribofuranosyl intermediate with the acenaphthylene ring system to form 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene.
Applications De Recherche Scientifique
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has also been shown to have antiviral activity, with studies demonstrating its ability to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus. Additionally, 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
109947-70-8 |
|---|---|
Nom du produit |
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene |
Formule moléculaire |
C12H15N7O4 |
Poids moléculaire |
321.29 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(11-amino-9-methyl-2,3,5,7,9,10-hexazatricyclo[6.3.1.04,12]dodeca-1,4(12),5,7,10-pentaen-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N7O4/c1-18-10-5-6(9(13)17-18)16-19(11(5)15-3-14-10)12-8(22)7(21)4(2-20)23-12/h3-4,7-8,12,20-22H,2H2,1H3,(H2,13,17)/t4-,7-,8-,12-/m1/s1 |
Clé InChI |
QQTLSGPMECXWPS-BFAGERDPSA-N |
SMILES isomérique |
CN1C2=NC=NC3=C2C(=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=N1)N |
SMILES |
CN1C2=NC=NC3=C2C(=NN3C4C(C(C(O4)CO)O)O)C(=N1)N |
SMILES canonique |
CN1C2=NC=NC3=C2C(=NN3C4C(C(C(O4)CO)O)O)C(=N1)N |
Autres numéros CAS |
109947-70-8 |
Synonymes |
7-aza-TCN 8-amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene 8-amino-6-N-methyl-2-(beta-D-ribofuranosyl)-1,2,3,5,6,7-hexaazaacenaphthylene 8-AMRHA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



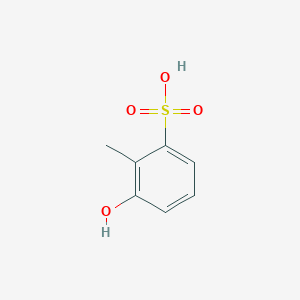
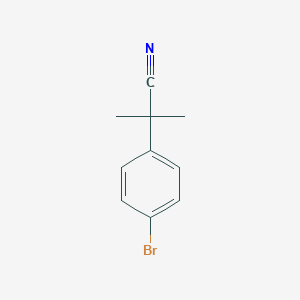
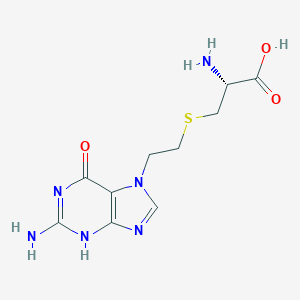
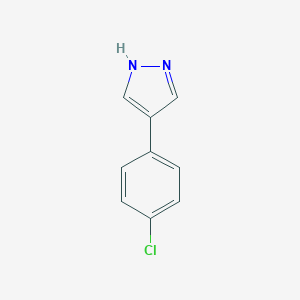

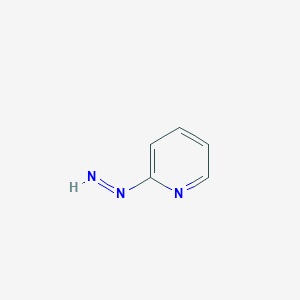
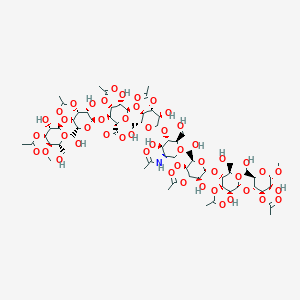
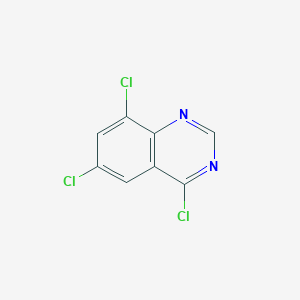
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
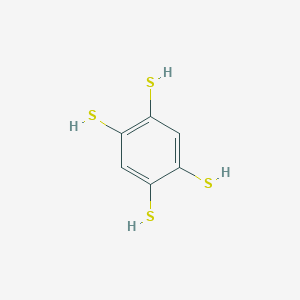

![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)
